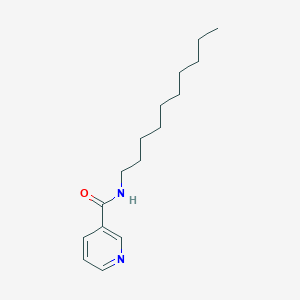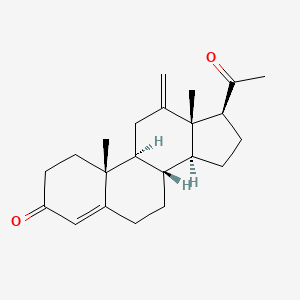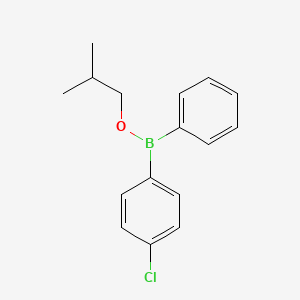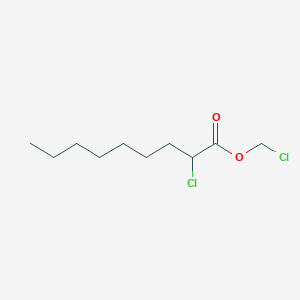
1,3-Isobenzofurandione, 4,7-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, 4,7-dinitro-: is an organic compound with the molecular formula C8H2N2O7 It is a derivative of isobenzofurandione, characterized by the presence of two nitro groups at the 4 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Isobenzofurandione, 4,7-dinitro- can be synthesized through the nitration of isobenzofurandione. The nitration process typically involves the reaction of isobenzofurandione with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1,3-Isobenzofurandione, 4,7-dinitro- involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient and safe production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Isobenzofurandione, 4,7-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Formation of 1,3-Isobenzofurandione, 4,7-diamino-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, 4,7-dinitro- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Isobenzofurandione, 4,7-dinitro- involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting their function and activity. The specific pathways and targets involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Isobenzofurandione, 4-nitro-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1,3-Isobenzofurandione, 4-methyl-
Comparison: 1,3-Isobenzofurandione, 4,7-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to its mono-nitro or non-nitro analogs. The dinitro compound exhibits different redox behavior and can participate in more complex chemical transformations, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
83646-69-9 |
|---|---|
Molekularformel |
C8H2N2O7 |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
4,7-dinitro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2N2O7/c11-7-5-3(9(13)14)1-2-4(10(15)16)6(5)8(12)17-7/h1-2H |
InChI-Schlüssel |
GGDBHWOWDOENEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)OC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)





